WQ3810

Beschreibung

Eigenschaften

IUPAC Name |

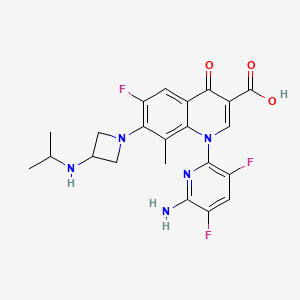

1-(6-amino-3,5-difluoropyridin-2-yl)-6-fluoro-8-methyl-4-oxo-7-[3-(propan-2-ylamino)azetidin-1-yl]quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N5O3/c1-9(2)27-11-6-29(7-11)18-10(3)17-12(4-14(18)23)19(31)13(22(32)33)8-30(17)21-16(25)5-15(24)20(26)28-21/h4-5,8-9,11,27H,6-7H2,1-3H3,(H2,26,28)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMVUQNNSOBCGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=C1N3CC(C3)NC(C)C)F)C(=O)C(=CN2C4=C(C=C(C(=N4)N)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888032-58-4 | |

| Record name | KPI-10 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0888032584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KPI-10 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTQ8P0159M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is [Compound Name] mechanism of action

Please provide the specific name of the compound you wish for me to research. The placeholder "[Compound Name]" was used in your request, which prevents me from gathering the necessary information.

Once you provide a compound name, I will proceed to generate a comprehensive technical guide on its mechanism of action, tailored to an audience of researchers, scientists, and drug development professionals. The guide will adhere to the following structure and include all your specified requirements:

Introduction to [Compound Name]

A brief overview of the compound, its class, and its primary therapeutic indication.

Core Mechanism of Action

An in-depth description of the molecular and cellular mechanisms by which the compound exerts its effects. This section will detail the primary target(s) and the downstream consequences of their modulation.

Signaling Pathways

A detailed exploration of the signaling cascades affected by the compound. This will be accompanied by a custom-generated diagram to visualize the pathway.

Example Diagram: Hypothetical Kinase Inhibitor Signaling Pathway

Caption: Inhibition of the XYZ kinase pathway by [Compound Name].

Quantitative Pharmacological Data

A summary of key quantitative metrics that define the compound's activity and potency. This data will be compiled from various studies and presented in a clear, tabular format.

Table 1: In Vitro Activity of [Compound Name]

| Target/Assay | IC₅₀ (nM) | Kᵢ (nM) | Assay Type | Cell Line/System | Reference |

|---|---|---|---|---|---|

| Data will be populated here |

| Data will be populated here | | | | | |

Table 2: In Vivo Efficacy of [Compound Name]

| Animal Model | Dosing (mg/kg) | Efficacy Metric | Result | Reference |

|---|---|---|---|---|

| Data will be populated here |

| Data will be populated here | | | | |

Key Experimental Protocols

Detailed methodologies for pivotal experiments that were used to elucidate the mechanism of action. This will include sufficient detail for replication by qualified professionals.

Example Protocol: Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of [Compound Name] against its target kinase.

-

Materials: Recombinant human kinase, ATP, kinase-specific peptide substrate, [Compound Name] serial dilutions, assay buffer.

-

Method:

-

A solution of the target kinase is prepared in the assay buffer.

-

Serial dilutions of [Compound Name] are added to a 96-well plate.

-

The kinase solution is added to each well and incubated for a specified pre-incubation time.

-

The reaction is initiated by adding a mixture of the peptide substrate and ATP.

-

The reaction is allowed to proceed at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a detection method (e.g., fluorescence resonance energy transfer).

-

Data is plotted as kinase activity versus log([Compound Name] concentration), and the IC₅₀ is calculated using a non-linear regression model.

-

To proceed, please provide the name of the compound you are interested in.

[Compound Name] chemical structure and properties

Audience: Researchers, scientists, and drug development professionals.

Introduction

Osimertinib, marketed under the brand name Tagrisso, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is specifically designed to target both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR-TKIs. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to osimertinib.

Chemical Structure and Properties

Osimertinib (formerly AZD9291) is a mono-anilino-pyrimidine compound. Its chemical name is N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide. The molecule contains a reactive acrylamide group that forms a covalent bond with a cysteine residue in the ATP-binding site of EGFR.

Table 1: Physicochemical Properties of Osimertinib

| Property | Value | Reference |

| Molecular Formula | C28H33N7O2 | |

| Molecular Weight | 499.61 g/mol | |

| IUPAC Name | N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide | |

| CAS Number | 1421373-65-0 | |

| Melting Point | 88.5 °C | |

| Solubility | Soluble in DMSO, not in water | |

| pKa | 7.3 |

Mechanism of Action

Osimertinib functions as an irreversible inhibitor of the kinase activity of mutant forms of EGFR. It selectively binds to and inhibits both EGFR-sensitizing mutations and the T790M resistance mutation, while having a significantly lower affinity for wild-type EGFR. This selectivity reduces the toxicity associated with inhibiting wild-type EGFR, which is a common side effect of earlier-generation TKIs.

The mechanism involves the covalent modification of Cys797 in the ATP binding pocket of the EGFR kinase domain, leading to the inhibition of downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival.

An In-depth Technical Guide on AZD1775 (Adavosertib)

Of course, I can generate a detailed technical guide on a specific compound. Please provide the name of the compound you would like me to review. For the purpose of a comprehensive demonstration, I will proceed with a well-documented compound, AZD1775 (Adavosertib) .

Here is an in-depth technical guide on AZD1775:

Introduction

AZD1775, also known as Adavosertib, is a potent and selective small molecule inhibitor of the WEE1 kinase. WEE1 is a crucial component of the G2/M cell cycle checkpoint, responsible for preventing cells with damaged DNA from entering mitosis. By inhibiting WEE1, AZD1775 abrogates the G2/M checkpoint, forcing cancer cells with DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and subsequent apoptosis. This mechanism of action makes AZD1775 a promising therapeutic agent, particularly in combination with DNA-damaging chemotherapies and in cancers with specific genetic backgrounds, such as those with p53 mutations.

Mechanism of Action

WEE1 kinase is a tyrosine kinase that phosphorylates and inactivates the cyclin-dependent kinase 1 (CDK1), a key regulator of the G2/M transition. In the presence of DNA damage, the G2/M checkpoint is activated, and WEE1 activity is enhanced, leading to CDK1 inactivation and cell cycle arrest in the G2 phase. This pause allows time for DNA repair.

AZD1775 competitively binds to the ATP-binding site of WEE1, inhibiting its kinase activity. This inhibition prevents the phosphorylation of CDK1, leading to its activation and the premature entry of cells into mitosis, despite the presence of DNA damage. In cancer cells, particularly those lacking a functional G1 checkpoint (e.g., p53-deficient tumors), this forced mitotic entry with unrepaired DNA results in mitotic catastrophe and cell death.

Signaling Pathway of AZD1775

The following diagram illustrates the core signaling pathway affected by AZD1775.

Caption: Mechanism of action of AZD1775 in cancer cells with DNA damage.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from various studies on AZD1775.

Table 1: In Vitro Efficacy of AZD1775

| Cell Line | Cancer Type | IC50 (nM) | Combination Agent | Combination IC50 (nM) | Reference |

| HT29 | Colorectal Cancer | 184 | 5-FU (1 µM) | 3.5 (for 5-FU) | [1] |

| SW-480 | Colorectal Cancer | 140 | VE-822 (0.6 µM) | 140 (AZD1775) | [2] |

| HT-29 | Colorectal Cancer | 185 | VE-822 (0.5 µM) | 185 (AZD1775) | [2] |

| KYSE150 | Esophageal Squamous Cell Carcinoma | 550 | - | - | [3] |

| EC109 | Esophageal Squamous Cell Carcinoma | 580 | - | - | [3] |

| WiDr | Colorectal Cancer | >300 (moderate effect) | - | - | [4] |

| H1299 | Lung Cancer | >300 (moderate effect) | - | - | [4] |

Table 2: Clinical Trial Efficacy of AZD1775 Monotherapy

| Tumor Type | Biomarker Status | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) (months) | Reference |

| Ovarian Cancer | BRCA wild type | 6.3% | 68.8% | 4.5 | [5][6] |

| Ovarian Cancer | BRCA mutation | 3.3% | 76.7% | 3.9 | [5][6] |

| Triple-Negative Breast Cancer | Biomarker non-amplified | 0% | 69.2% | 3.1 | [5][6] |

| Triple-Negative Breast Cancer | Biomarker amplified | 0% | 50% | 2.0 | [5][6] |

| Small-Cell Lung Cancer | Biomarker non-amplified | 8.3% | 33.3% | 1.3 | [5][6] |

| Small-Cell Lung Cancer | Biomarker amplified | 0% | 33.3% | 1.2 | [5][6] |

| Advanced Solid Tumors | - | 14% (4 ovarian, 2 endometrial) | - | - | [7][8] |

Table 3: Common Treatment-Related Adverse Events (AEs) in Clinical Trials

| Adverse Event | Any Grade (%) | Grade ≥3 (%) | Reference |

| Diarrhea | 56.3 | - | [5][6] |

| Nausea | 42.5 | - | [5][6] |

| Fatigue | 36.3 | - | [5][6] |

| Vomiting | 18.8 | - | [5][6] |

| Decreased Appetite | 12.5 | - | [5][6] |

| Lymphopenia | 71 | 29 | [7] |

| Anemia | 69 | 21 | [7] |

| Leukopenia | 50 | 21 | [7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT/CCK-8)

This protocol is a standard method to assess the effect of a compound on cell proliferation.

Caption: Workflow for a cell viability assay.

Detailed Steps:

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 3,000 to 10,000 cells per well and allowed to attach overnight.[3][9]

-

Treatment: The following day, the media is replaced with fresh media containing various concentrations of AZD1775. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Plates are incubated for a specified period, typically 48 to 72 hours.[3][9]

-

Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution is added to each well.

-

Final Incubation: Plates are incubated for an additional 1-4 hours to allow for the conversion of the reagent into a colored product.

-

Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).[3][9]

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Western Blotting

This protocol is used to detect specific proteins in a sample.

Caption: General workflow for Western blotting.

Detailed Steps:

-

Lysate Preparation: Cells are lysed in a buffer containing protease and phosphatase inhibitors.[1]

-

Protein Quantification: The total protein concentration of each lysate is determined.

-

SDS-PAGE: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[10]

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-pCDK1, anti-γH2AX).

-

Washing: The membrane is washed to remove unbound primary antibody.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Washing: The membrane is washed again to remove unbound secondary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system.

Cell Cycle Analysis

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Caption: Workflow for cell cycle analysis by flow cytometry.

Detailed Steps:

-

Cell Treatment: Cells are treated with AZD1775 for a specified duration.

-

Harvesting: Cells are harvested, washed with PBS, and pelleted by centrifugation.[3]

-

Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated at -20°C for at least 24 hours to fix and permeabilize the cells.[3]

-

Staining: The fixed cells are washed and resuspended in a staining solution containing a fluorescent DNA dye (e.g., propidium iodide) and RNase A to remove RNA.[3]

-

Incubation: The cells are incubated in the staining solution to ensure stoichiometric DNA staining.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The resulting data is analyzed to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

AZD1775 is a promising WEE1 inhibitor with a well-defined mechanism of action that leads to synthetic lethality in cancer cells with a defective G1 checkpoint. Preclinical and clinical data have demonstrated its potential as both a monotherapy and in combination with DNA-damaging agents. The provided protocols and data serve as a comprehensive resource for researchers and drug development professionals working with this compound. Further research is warranted to identify predictive biomarkers and optimize combination strategies to maximize the therapeutic benefit of AZD1775.

References

- 1. AZD1775 induces toxicity through double-stranded DNA breaks independently of chemotherapeutic agents in p53-mutated colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Drug Research / Abstract [thieme-connect.de]

- 3. Wee1 Inhibitor AZD1775 Effectively Inhibits the Malignant Phenotypes of Esophageal Squamous Cell Carcinoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. A Phase Ib Study Assessing the Safety, Tolerability, and Efficacy of the First-in-Class Wee1 Inhibitor Adavosertib (AZD1775) as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Phase Ib Study Assessing the Safety, Tolerability, and Efficacy of the First-in-Class Wee1 Inhibitor Adavosertib (AZD1775) as Monotherapy in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Safety, anti-tumor activity, and biomarker analysis in a phase 1 trial of the once-daily Wee1 inhibitor adavosertib (AZD1775) in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijbs.com [ijbs.com]

- 10. brd.nci.nih.gov [brd.nci.nih.gov]

An In-depth Technical Guide to the mTOR Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cellular growth, proliferation, metabolism, and survival. It integrates a wide array of intracellular and extracellular signals, including growth factors, nutrients, energy status, and stress, to orchestrate cellular responses. Dysregulation of the mTOR signaling pathway is a hallmark of numerous human diseases, most notably cancer, but also metabolic disorders like type 2 diabetes and neurological conditions, making it a prime target for therapeutic intervention.

mTOR exerts its functions as the catalytic subunit of two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] These complexes are differentiated by their unique protein components, upstream regulators, downstream substrates, and sensitivity to the allosteric inhibitor rapamycin.[2][3] mTORC1 is acutely sensitive to rapamycin and primarily controls anabolic processes such as protein and lipid synthesis, while suppressing catabolic processes like autophagy.[4] In contrast, mTORC2 is largely insensitive to acute rapamycin treatment and is crucial for cell survival, metabolism, and cytoskeletal organization, primarily through the activation of Akt.[4][5] Given its critical role in cellular homeostasis and disease, a thorough understanding of the mTOR pathway is essential for the development of novel therapeutics.

Core Signaling Pathway

The mTOR signaling network is a complex cascade of phosphorylation events, protein-protein interactions, and subcellular localization changes. The two complexes, mTORC1 and mTORC2, serve as the core nodes of this pathway, integrating upstream signals and propagating them to downstream effectors.

mTOR Complex 1 (mTORC1)

Composition: mTORC1 is composed of the mTOR kinase, a regulatory-associated protein of mTOR (Raptor), mammalian lethal with SEC13 protein 8 (mLST8), and two inhibitory components, PRAS40 and DEPTOR.[1][5] Raptor is essential for substrate recruitment to mTORC1.[6]

Upstream Regulation: mTORC1 activity is tightly controlled by a variety of inputs:

-

Growth Factors: Signals from insulin and other growth factors are transmitted through the PI3K-Akt pathway. Akt phosphorylates and inactivates the tuberous sclerosis complex (TSC), a heterodimer of TSC1 and TSC2.[7] The TSC complex functions as a GTPase-activating protein (GAP) for the small GTPase Rheb.[7] Inactivation of TSC allows Rheb to accumulate in its GTP-bound state, which then directly binds to and activates mTORC1.[4]

-

Amino Acids: The presence of amino acids, particularly leucine and arginine, is essential for mTORC1 activation.[7] This is sensed by the Rag GTPases, which, in their active conformation, recruit mTORC1 to the lysosomal surface where it can be activated by Rheb.[4]

-

Energy Status: Cellular energy levels are monitored by AMP-activated protein kinase (AMPK). Under low energy conditions (high AMP:ATP ratio), AMPK phosphorylates and activates the TSC complex, thereby inhibiting mTORC1.[2]

Downstream Effectors: Once activated, mTORC1 phosphorylates a number of key substrates to promote cell growth:

-

S6 Kinase 1 (S6K1): Phosphorylation of S6K1 leads to increased protein synthesis by promoting the translation of ribosomal proteins and other components of the translational machinery.[8]

-

4E-Binding Protein 1 (4E-BP1): mTORC1 phosphorylates 4E-BP1, causing it to dissociate from the eukaryotic translation initiation factor 4E (eIF4E).[8] This frees eIF4E to initiate cap-dependent translation.[8]

mTOR Complex 2 (mTORC2)

Composition: mTORC2 consists of mTOR, rapamycin-insensitive companion of mTOR (Rictor), mSIN1, mLST8, PRR5/Protor-1, and DEPTOR.[4] Rictor and mSIN1 are essential for mTORC2's kinase activity and substrate recognition.

Upstream Regulation: The mechanisms of mTORC2 activation are less well-defined than those for mTORC1. However, it is known to be activated by growth factor signaling, particularly through the PI3K pathway, and its association with ribosomes is thought to play a role in its activation.[9]

Downstream Effectors: The primary and most well-characterized substrate of mTORC2 is:

-

Akt: mTORC2 phosphorylates Akt at serine 473, which is required for its full activation.[5] Activated Akt then goes on to promote cell survival, proliferation, and growth by phosphorylating a wide range of its own substrates.

Quantitative Data: mTOR Inhibitors

The development of mTOR inhibitors is a major focus of drug discovery efforts. These inhibitors can be broadly classified into first-generation allosteric inhibitors (rapalogs) and second-generation ATP-competitive inhibitors that target the kinase domain of mTOR.

| Inhibitor | Type | Target(s) | IC50 Value | Reference(s) |

| Rapamycin | Allosteric mTORC1 Inhibitor | mTORC1 | ~0.1 nM (in HEK293 cells) | [10] |

| Everolimus | Allosteric mTORC1 Inhibitor | mTORC1 | 1.6-2.4 nM | [9][10] |

| Temsirolimus | Allosteric mTORC1 Inhibitor | mTOR | 1.76 µM (cell-free) | [4][7][10] |

| Zotarolimus | Allosteric mTORC1 Inhibitor | mTOR | Data not widely available | [8] |

| OSI-027 | ATP-Competitive Kinase Inhibitor | mTORC1, mTORC2 | mTORC1: 22 nM, mTORC2: 65 nM | [2][3][11] |

| Vistusertib (AZD2014) | ATP-Competitive Kinase Inhibitor | mTOR | 2.8 nM (cell-free) | [6][12] |

| Sapanisertib (INK 128) | ATP-Competitive Kinase Inhibitor | mTOR | 1.4 nM (Ki) | [13] |

Experimental Protocols

Western Blotting for Phosphorylated mTOR Pathway Proteins

This protocol describes the detection of phosphorylated forms of key mTOR pathway proteins (e.g., p-S6K1, p-4E-BP1, p-Akt) as a measure of pathway activity.

a. Cell Lysis and Protein Quantification:

-

Culture cells to the desired confluency and treat as required.

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

b. SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations for all samples and add Laemmli sample buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Include a pre-stained protein ladder.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. For high molecular weight proteins like mTOR, a wet transfer overnight at a lower voltage is recommended.[1]

c. Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K1, anti-phospho-4E-BP1, anti-phospho-Akt Ser473) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunoprecipitation of mTOR Complexes

This protocol is for the isolation of mTORC1 and mTORC2 from cell lysates to study their composition and interactions.

a. Cell Lysis:

-

Grow cells to 70-80% confluency.

-

Lyse the cells in CHAPS lysis buffer, which is crucial for maintaining the integrity of the mTOR complexes.[10]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

b. Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose/sepharose beads for 30-60 minutes at 4°C.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add the primary antibody specific to a component of the desired complex (e.g., anti-Raptor for mTORC1, anti-Rictor for mTORC2) and incubate for 2-4 hours or overnight at 4°C with gentle rotation.[10]

-

Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.

-

Pellet the beads by centrifugation and wash them three to five times with CHAPS lysis buffer.

c. Elution and Analysis:

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer for 5 minutes.

-

Analyze the eluted proteins by Western blotting using antibodies against other components of the mTOR complexes (e.g., mTOR, mLST8).

In Vitro mTOR Kinase Assay

This assay directly measures the kinase activity of immunoprecipitated mTORC1 or mTORC2.

a. Immunoprecipitation of mTOR Complexes:

-

Perform immunoprecipitation of mTORC1 (via anti-Raptor) or mTORC2 (via anti-Rictor) as described in the previous protocol.

-

After the final wash with lysis buffer, wash the beads once with a kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2).[8]

b. Kinase Reaction:

-

Resuspend the beads in kinase assay buffer.

-

Add the substrate: for mTORC1, use a recombinant, inactive form of 4E-BP1 or S6K1; for mTORC2, use inactive Akt.[10]

-

For mTORC1 assays, the addition of GTP-loaded Rheb can enhance activity.[8]

-

Initiate the reaction by adding ATP to a final concentration of 100-500 µM.[8][14]

-

Incubate the reaction at 30-37°C for 20-30 minutes with gentle agitation.

-

Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

c. Analysis:

-

Analyze the reaction products by Western blotting using phospho-specific antibodies against the substrate (e.g., anti-phospho-4E-BP1 Thr37/46, anti-phospho-S6K1 Thr389, anti-phospho-Akt Ser473).

Visualizations

Caption: Overview of the mTOR signaling pathway.

Caption: Experimental workflow for Western Blotting.

References

- 1. benchchem.com [benchchem.com]

- 2. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proximity labeling of endogenous RICTOR identifies mTOR complex 2 regulation by ADP ribosylation factor ARF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Regulation of mTORC1 Complex Assembly and Signaling by GRp58/ERp57 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

In Vitro Characterization of Vorinostat (SAHA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a potent small molecule inhibitor of histone deacetylases (HDACs).[1][2] As a member of the hydroxamic acid class of HDAC inhibitors, it has been a subject of extensive research due to its broad-spectrum anti-neoplastic activities.[3] Vorinostat was the first HDAC inhibitor to receive approval from the U.S. Food and Drug Administration (FDA) for the treatment of cutaneous T-cell lymphoma (CTCL).[1] Its mechanism of action involves the reversible inhibition of both class I and class II HDAC enzymes, leading to the accumulation of acetylated histones and other non-histone proteins.[4] This alteration in protein acetylation modulates the expression of a wide array of genes involved in critical cellular processes such as cell cycle progression, differentiation, and apoptosis.[2][5] This technical guide provides an in-depth overview of the in vitro characterization of Vorinostat, detailing its enzymatic and cellular activities, and providing standardized protocols for its evaluation.

Mechanism of Action

Vorinostat exerts its biological effects by directly interacting with the zinc-containing catalytic domain of HDAC enzymes.[6] This interaction chelates the zinc ion, thereby blocking the enzymatic activity. The inhibition of HDACs leads to an increase in the acetylation levels of histone proteins (H2A, H2B, H3, and H4).[4][6] The accumulation of acetyl groups on histone tails neutralizes their positive charge, weakening the interaction between histones and DNA. This results in a more relaxed and open chromatin structure, which allows for the transcriptional activation of previously silenced genes, including tumor suppressor genes.[5]

Beyond histones, Vorinostat also increases the acetylation of various non-histone proteins that play crucial roles in regulating cellular functions. The downstream effects of Vorinostat's inhibitory action are multifaceted, culminating in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[3][5]

Quantitative Data Summary

The inhibitory activity of Vorinostat has been quantified against various HDAC isoforms and in numerous cancer cell lines. The following tables summarize its potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Table 1: Vorinostat (SAHA) IC50 Values against HDAC Isoforms

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 10 - 61 |

| HDAC2 | 251 |

| HDAC3 | 19 - 20 |

| HDAC6 | - |

| HDAC8 | 827 |

| Total HDACs | ~10 - 32 |

Note: IC50 values can vary depending on the specific assay conditions and substrate used. Data compiled from multiple sources.[2][7][8]

Table 2: Vorinostat (SAHA) Anti-proliferative IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| LNCaP | Prostate Cancer | 2.5 - 7.5 |

| PC-3 | Prostate Cancer | 2.5 - 7.5 |

| TSU-Pr1 | Prostate Cancer | 2.5 - 7.5 |

| MCF-7 | Breast Cancer | 0.75 |

| A375 | Melanoma | ~2.5 - 5.0 |

| SW-982 | Synovial Sarcoma | ~1.0 - 2.0 |

| SW-1353 | Chondrosarcoma | ~2.0 - 4.0 |

Note: IC50 values represent the concentration required to inhibit cell growth by 50% and can vary based on the duration of exposure and the specific cell viability assay used. Data compiled from multiple sources.[5][6][7]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Vorinostat treatment triggers multiple signaling cascades that lead to cell cycle arrest and apoptosis. Key pathways are illustrated below.

Experimental Workflows

Experimental Protocols

Fluorometric HDAC Enzymatic Assay

This protocol is designed to measure the enzymatic activity of HDACs and the inhibitory potential of compounds like Vorinostat using a fluorogenic substrate.

Materials:

-

Recombinant HDAC enzyme

-

Vorinostat (or other test inhibitors)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl)

-

Fluorogenic Substrate: Boc-Lys(Ac)-AMC (30 mM stock in DMSO)

-

Developer Solution: Trypsin (e.g., 2 mg/mL in assay buffer)

-

Stop Solution: A potent HDAC inhibitor like Trichostatin A (TSA) or additional Vorinostat (to be included with the developer)

-

Black 96-well or 384-well microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of Vorinostat in HDAC Assay Buffer. Include a "no inhibitor" control (buffer with DMSO vehicle) and a "no enzyme" control.

-

Enzyme Addition: To each well of a black microplate, add the diluted Vorinostat or control solutions. Then, add the diluted recombinant HDAC enzyme to all wells except the "no enzyme" control. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the Boc-Lys(Ac)-AMC substrate to each well.[9] The final substrate concentration should be near its Km value for the specific HDAC isoform, if known.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.[10] The incubation time should be optimized to ensure the reaction is within the linear range.

-

Reaction Termination and Development: Stop the deacetylation reaction by adding the Developer Solution containing Trypsin and a stop solution (e.g., TSA).[9] The developer cleaves the deacetylated substrate, releasing the fluorescent AMC molecule.

-

Fluorescence Measurement: Incubate the plate at room temperature for an additional 15-20 minutes to allow for complete development.[11] Measure the fluorescence using a microplate reader with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[9]

-

Data Analysis: Subtract the background fluorescence from the "no enzyme" control wells. Calculate the percent inhibition for each Vorinostat concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with Vorinostat.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Vorinostat

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12]

-

Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Sterile 96-well clear-bottom tissue culture plates

-

Microplate spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[13][14]

-

Compound Treatment: Prepare serial dilutions of Vorinostat in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Vorinostat. Include vehicle-only control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[15]

-

MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[12][15]

-

Formazan Crystal Formation: Return the plate to the incubator for 1-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]

-

Solubilization: Carefully remove the medium from each well. Add 100-150 µL of the Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14][16] Mix gently by pipetting or placing the plate on an orbital shaker for 5-10 minutes.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16] A reference wavelength of 630 nm or 690 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle-treated control cells. Plot the percent viability against the log of the drug concentration to determine the IC50 value.

Western Blotting for Histone Acetylation and p21 Expression

This protocol details the detection of changes in protein expression and post-translational modifications, specifically acetylated histones and the cell cycle regulator p21, following Vorinostat treatment.

Materials:

-

Cancer cell line

-

Vorinostat

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein Assay Kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

Nitrocellulose or PVDF membranes

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-Histone H3, anti-Histone H3, anti-p21, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Treatment and Lysis: Plate cells and treat with various concentrations of Vorinostat for a specified time (e.g., 24 hours). After treatment, wash cells with cold PBS and lyse them on ice using supplemented Lysis Buffer.[17]

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples. Denature the protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (e.g., anti-acetyl-Histone H3, anti-p21, and a loading control) diluted in Blocking Buffer, typically overnight at 4°C with gentle agitation.[18]

-

Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes in TBST, apply the ECL substrate to the membrane.

-

Imaging: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities using densitometry software, normalizing the protein of interest to the loading control.

Cell Cycle Analysis by Propidium Iodide Staining

This flow cytometry-based method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after Vorinostat treatment.

Materials:

-

Cancer cell line

-

Vorinostat

-

Phosphate-Buffered Saline (PBS)

-

Ice-cold 70% Ethanol

-

Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Seed cells and treat with Vorinostat for the desired duration (e.g., 24 or 48 hours). Harvest both adherent and floating cells.

-

Fixation: Wash the cells with cold PBS, then resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to the cells to a final concentration of approximately 70%.[19][20] Fix the cells for at least 30 minutes on ice or store at -20°C for later analysis.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS.[19] Resuspend the cell pellet in the PI/RNase A staining solution. The RNase A is crucial for degrading RNA to ensure that PI only stains the DNA.[21]

-

Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[20]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer.[21] Collect data from at least 10,000 single-cell events. The PI fluorescence should be measured on a linear scale.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram. Gate on the single-cell population to exclude doublets and aggregates. The software will deconvolve the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of Vorinostat-treated cells to the vehicle-treated control.

References

- 1. digitalcommons.wayne.edu [digitalcommons.wayne.edu]

- 2. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. texaschildrens.org [texaschildrens.org]

- 14. researchhub.com [researchhub.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. Screening for Therapeutic Targets of Vorinostat by SILAC-based Proteomic Analysis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 20. docs.research.missouri.edu [docs.research.missouri.edu]

- 21. ucl.ac.uk [ucl.ac.uk]

Preliminary Studies on Osimertinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC).[1] It is specifically designed to target both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][2] This technical guide provides a comprehensive overview of the preliminary studies on Osimertinib, focusing on its mechanism of action, experimental protocols, and key preclinical and clinical data.

Mechanism of Action

Osimertinib covalently binds to the cysteine-797 residue in the ATP-binding site of mutant EGFR, leading to irreversible inhibition of the receptor's kinase activity.[2] This blockade of EGFR signaling subsequently inhibits downstream pathways crucial for tumor cell proliferation and survival, primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways. A key feature of Osimertinib is its high selectivity for mutant EGFR over wild-type (WT) EGFR, which contributes to its favorable safety profile.

Figure 1: Simplified signaling pathway of Osimertinib's mechanism of action.

Data Presentation

Preclinical Activity: In Vitro IC50 Values

The half-maximal inhibitory concentration (IC50) of Osimertinib has been determined in various NSCLC cell lines, demonstrating its potency against EGFR sensitizing and T790M mutations.

| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Reference |

| PC9 | exon 19 deletion | 8 - 17 | [2] |

| H1975 | L858R/T790M | 5 - 11 | [2] |

| Calu-3 | Wild-Type | 650 | [2] |

| H2073 | Wild-Type | 461 | [2] |

Clinical Efficacy: Key Phase III Trials

Osimertinib has demonstrated superior efficacy in large-scale clinical trials compared to earlier-generation EGFR-TKIs and chemotherapy.

| Trial | Treatment Arms | Key Efficacy Endpoint | Result |

| FLAURA | Osimertinib vs. Gefitinib or Erlotinib (1st-line) | Median Progression-Free Survival (PFS) | 18.9 months vs. 10.2 months (HR: 0.46) |

| Median Overall Survival (OS) | 38.6 months vs. 31.8 months (HR: 0.80) | ||

| AURA3 | Osimertinib vs. Platinum-based chemotherapy (2nd-line, T790M+) | Median Progression-Free Survival (PFS) | 10.1 months vs. 4.4 months (HR: 0.30) |

| Median Overall Survival (OS) | 26.8 months vs. 22.5 months (HR: 0.87)[3][4] |

FLAURA Trial: Baseline Patient Characteristics (Osimertinib Arm, N=279)

| Characteristic | Value |

| Median Age (years) | 61.0 |

| Female | 62.0% |

| Race: Asian | 64.2% |

| Never Smoker | 67.4% |

| WHO Performance Status 0 or 1 | 99.7% |

| EGFR Mutation: exon 19 deletion | 60.6% |

| EGFR Mutation: L858R | 39.4% |

| CNS Metastases at Study Entry | 41.6% |

| Source: FLAURA2 Clinical Study Report.[5] |

AURA3 Trial: Secondary Endpoint Data

| Endpoint | Osimertinib (N=279) | Platinum-Pemetrexed (N=140) |

| Objective Response Rate (ORR) | 71% | 31% |

| Median Duration of Response (months) | 9.7 | 4.1 |

| CNS Objective Response Rate (patients with measurable CNS lesions) | 70% | 31%[1] |

| Median CNS Progression-Free Survival (months) | 11.7 | 5.6[1] |

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the IC50 of Osimertinib in NSCLC cell lines such as PC9 and H1975.

Materials:

-

NSCLC cell lines (e.g., PC9, H1975)

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

-

Osimertinib (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well and incubate overnight.

-

Treatment: Treat the cells with serial dilutions of Osimertinib (e.g., 0.001 to 10 µM) for 72 hours.[6] Include a vehicle control (DMSO).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

References

- 1. CNS Efficacy of Osimertinib in Patients With T790M-Positive Advanced Non-Small-Cell Lung Cancer: Data From a Randomized Phase III Trial (AURA3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Osimertinib versus platinum-pemetrexed for patients with EGFR T790M advanced NSCLC and progression on a prior EGFR-tyrosine kinase inhibitor: AURA3 overall survival analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Table 13, Summary of Baseline Characteristics in FLAURA2 (Randomized Period — FAS) - Osimertinib (Tagrisso) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]

Methodological & Application

how to use [Compound Name] in a western blot

Please specify the [Compound Name] for which you require detailed Application Notes and Protocols for its use in a Western blot.

To provide you with accurate and relevant information, including detailed experimental procedures, data presentation, and signaling pathway diagrams, the identity of the compound is essential. Different compounds have unique mechanisms of action and require specific protocols for their effective use and analysis in Western blotting.

Once you provide the compound name, I can proceed to generate a comprehensive guide that includes:

-

Introduction: A brief overview of the compound and its relevance in Western blot analysis.

-

Mechanism of Action: An explanation of how the compound affects cellular pathways and protein expression.

-

Detailed Western Blot Protocol: A step-by-step guide on how to use the specific compound in a Western blot experiment, including sample preparation, gel electrophoresis, protein transfer, antibody incubation, and detection.

-

Data Interpretation: Guidance on how to interpret the results obtained from the Western blot.

-

Signaling Pathway Diagrams: Visual representations of the cellular pathways modulated by the compound, created using Graphviz.

-

Quantitative Data Summary: Clearly structured tables summarizing relevant quantitative data from published studies.

I look forward to receiving the name of the compound to assist you further.

Application Notes: Rapamycin Dosage for In Vivo Mouse Studies

Introduction Rapamycin is a macrolide compound renowned for its potent immunosuppressive and anti-proliferative properties. Its primary mechanism of action is the inhibition of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, metabolism, and aging.[1][2] Specifically, rapamycin forms a complex with the FK506-binding protein 12 (FKBP12), and this complex binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[3] Due to its role in fundamental biological processes, rapamycin is extensively used in preclinical mouse studies to investigate aging, cancer, metabolic disorders, and neurological diseases.[4][5]

The efficacy and outcomes of in vivo studies using rapamycin are highly dependent on the dosage, administration route, and treatment schedule. Factors such as the mouse strain, age, sex, and the specific pathology being studied can influence the optimal dosing regimen.[4][5] These notes provide a summary of commonly used dosages and detailed protocols for the preparation and administration of rapamycin in mouse models.

mTOR Signaling Pathway

The mTOR kinase is a core component of two distinct multi-protein complexes, mTORC1 and mTORC2, which regulate different cellular processes.[2][6] Growth factors and nutrients activate mTORC1, which promotes protein synthesis and cell growth by phosphorylating key substrates like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[3][7] Rapamycin primarily targets mTORC1, leading to the inhibition of these downstream anabolic processes.

Data Presentation: Rapamycin Dosing Regimens

The selection of a dosing regimen depends heavily on the experimental goals. Lifespan studies often utilize chronic administration via dietary admixture, whereas studies requiring high peak serum levels may use intraperitoneal injections.[4]

Table 1: Summary of Rapamycin Dosages in Mouse Studies

| Administration Route | Dosage | Frequency | Mouse Strain | Study Context | Key Findings |

| Dietary (eRapa) | 14 ppm | Continuous | Mixed genetic background | Lifespan Extension | Significantly extends lifespan in mice, even when started late in life.[8][9] |

| Dietary (eRapa) | 42 ppm (~7 mg/kg/day) | Continuous | C57BL/6 | Lifespan Extension | Effective at extending lifespan in both male and female mice starting at 20 months.[9] |

| Dietary (eRapa) | 126 - 378 ppm | Continuous | C57BL/6 & Ndufs4 KO | Developmental Weight / Mitochondrial Disease | High doses are well-tolerated, reduce weight gain, and increase survival in a mitochondrial disease model.[8] |

| Intraperitoneal (IP) | 1.5 mg/kg | 3 times/week (every other week) | C57BL/6 | Metabolic Study (High-Fat Diet) | Prevented weight gain on a high-fat diet, whereas oral gavage did not.[4] |

| Intraperitoneal (IP) | 8 mg/kg | Daily | C57BL/6 | Mitochondrial Disease / Lifespan | Attenuates mitochondrial disease symptoms and can extend lifespan even with transient (3-month) treatment in middle-age.[8][10] |

| Intraperitoneal (IP) | 2 mg/kg | Intermittent (once every 5 days) | C57BL/6 | Lifespan Extension | Reported to extend lifespan in female mice when started at 20 months of age.[9] |

| Oral (to dam) | 0.8 - 4 mg/kg | Daily | TK2 mtDNA depletion model | Mitochondrial Disease | Low-dose oral rapamycin extended lifespan significantly in a mouse model of mtDNA depletion syndrome.[11] |

| Subcutaneous (SC) | 1 mg/kg | Daily | C57BL/6J | Immunomodulation | Used for studying immunomodulatory effects in the context of islet transplantation.[12] |

Table 2: General Guidelines for Administration Volumes in Mice

| Route | Max Volume (Adult Mouse) | Recommended Needle Size | Absorption Rate |

| Intraperitoneal (IP) | < 2-3 mL | 25-27 G | Fast |

| Subcutaneous (SC) | < 2-3 mL (max 1 mL/site) | 25-27 G | Moderate |

| Oral Gavage (PO) | < 1-2 mL | 20-22 G (gavage needle) | Variable |

| Intravenous (IV) | < 0.2 mL (Tail Vein) | 27-30 G | Very Fast |

Data adapted from institutional guidelines.[13] Always use the smallest volume possible to achieve the desired dose.

Experimental Protocols

Proper preparation of rapamycin is critical for ensuring consistent and effective delivery. Rapamycin has poor water solubility, necessitating specific vehicle formulations.

Protocol 1: Preparation and Administration of Rapamycin for Intraperitoneal (IP) Injection

This protocol is adapted from established methods for achieving systemic rapamycin delivery.[10][14]

Materials:

-

Rapamycin powder (e.g., LC Laboratories, Cat. No. R-5000)

-

100% Ethanol

-

PEG400 (Polyethylene glycol 400)

-

Tween 80 (Polysorbate 80)

-

Sterile water or saline

-

Sterile microcentrifuge tubes

-

Sterile syringe filter (0.22 µm)

Procedure:

-

Prepare Stock Solutions:

-

Rapamycin Stock (50 mg/mL): Dissolve 100 mg of rapamycin powder in 2 mL of 100% ethanol. Mix thoroughly until fully dissolved. Aliquot and store at -80°C.[14]

-

Vehicle Component Stocks (Optional but recommended for ease):

-

Prepare a 10% PEG400 solution in sterile water.

-

Prepare a 10% Tween 80 solution in sterile water.[14]

-

-

-

Prepare Final Injection Solution (e.g., 1 mg/mL for a 6-8 mg/kg dose):

-

To make 10 mL of injection solution, combine:

-

5 mL of 10% PEG400

-

5 mL of 10% Tween 80

-

200 µL of 50 mg/mL Rapamycin stock solution[14]

-

-

Note: This creates a final vehicle of 5% PEG400 and 5% Tween 80.

-

Vortex thoroughly to ensure the solution is homogenous.

-

-

Sterilization and Storage:

-

Sterilize the final solution by passing it through a 0.22 µm syringe filter.

-

Aliquot into sterile tubes and store at -20°C for short-term use.[14]

-

-

Vehicle Control Preparation:

-

Prepare a vehicle control solution containing the same components but substituting the rapamycin stock with an equal volume of 100% ethanol. (e.g., 5 mL of 10% PEG400, 5 mL of 10% Tween 80, and 200 µL of 100% ethanol).

-

-

Administration:

-

Calculate the injection volume based on the mouse's body weight. For an 8 mg/kg dose using a 1 mg/mL solution, a 25g mouse would receive 200 µL (8 mg/kg * 0.025 kg / 1 mg/mL).

-

Administer via intraperitoneal injection into the lower quadrant of the abdomen.

-

Protocol 2: Administration of Rapamycin via Dietary Admixture

This method is ideal for chronic, long-term studies and relies on microencapsulated rapamycin (eRapa) to protect the drug from degradation.

Materials:

-

Encapsulated Rapamycin (eRapa)

-

Ground standard mouse chow

-

Control encapsulation formula (e.g., Eudragit)

-

A suitable mixer for ensuring homogenous distribution

Procedure:

-

Dose Calculation:

-

Determine the desired concentration in parts per million (ppm). For example, 14 ppm is equivalent to 14 mg of rapamycin per kg of chow.

-

A dose of 42 ppm is equivalent to approximately 7 mg/kg body weight per day for a 30g mouse that consumes 5g of chow daily.[9]

-

-

Diet Preparation:

-

Obtain finely ground mouse chow.

-

Calculate the total amount of eRapa needed for the batch of chow being prepared.

-

Thoroughly mix the eRapa into the ground chow using a V-blender or similar equipment to ensure a uniform mixture.

-

Prepare a control diet by mixing the ground chow with the encapsulation material alone (without rapamycin).

-

-

Administration:

-

Provide the formulated chow to the mice ad libitum.

-

Ensure to replace the food regularly to maintain freshness.

-

Monitor food consumption periodically to estimate the actual dose received by the animals, especially if treatment affects appetite.

-

Experimental Workflow Visualization

References

- 1. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mTOR - Wikipedia [en.wikipedia.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Comparison of rapamycin schedules in mice on high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Towards disease-oriented dosing of rapamycin for longevity: does aging exist or only age-related diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cusabio.com [cusabio.com]

- 7. novapublishers.com [novapublishers.com]

- 8. Frontiers | Dose-dependent effects of mTOR inhibition on weight and mitochondrial disease in mice [frontiersin.org]

- 9. Rapamycin‐mediated mouse lifespan extension: Late‐life dosage regimes with sex‐specific effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transient rapamycin treatment can increase lifespan and healthspan in middle-aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Low-dose rapamycin extends lifespan in a mouse model of mtDNA depletion syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. cea.unizar.es [cea.unizar.es]

- 14. Rapamycin Mice | Xin Chen Lab [pharm.ucsf.edu]

Application Notes: Utilizing Nutlin-3a in CRISPR-Cas9 Screens to Mitigate p53-Mediated Toxicity

Introduction

CRISPR-Cas9 technology has become an invaluable tool for genome-wide functional genomic screens. However, the introduction of double-strand breaks (DSBs) by Cas9 nuclease can activate the p53 signaling pathway, leading to cell cycle arrest and apoptosis in p53-proficient cells.[1][2][3] This p53-mediated DNA damage response can confound screen results by selecting against cells with functional p53, thereby complicating the identification of true genetic dependencies. Nutlin-3a, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction, offers a solution to this challenge.[4][5][6] By stabilizing p53, Nutlin-3a can be employed to either selectively remove cells with a functional p53 pathway or to modulate the p53 response during a screen, thus enhancing the accuracy and reliability of CRISPR-Cas9 screening in p53 wild-type cancer cells.

Mechanism of Action

Nutlin-3a operates by binding to the p53-binding pocket of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[6][7] This disruption of the MDM2-p53 interaction leads to the stabilization and accumulation of p53 protein.[6][7] In cells with wild-type p53, this accumulation activates downstream p53 target genes, resulting in cell cycle arrest, apoptosis, or senescence.[4][8][9][10] This non-genotoxic activation of the p53 pathway makes Nutlin-3a a valuable tool for studying p53 function and for applications in CRISPR-Cas9 screens.[5][6]

Quantitative Data Summary

The following table summarizes key quantitative data for the application of Nutlin-3a in cellular assays, including those relevant to CRISPR-Cas9 screens.

| Parameter | Cell Line(s) | Concentration/Value | Outcome | Reference(s) |

| IC50 (Cell Growth Inhibition) | Various p53 wild-type cancer cell lines | 5-15 µM | 50% reduction in cell growth after 72 hours. | [1][11] |

| Apoptosis Induction | U-2 OS (Osteosarcoma) | 2-10 µM | Up to 37% apoptotic cells after 48 hours. | [7] |

| Apoptosis Induction | DLBCL (Diffuse Large B-cell Lymphoma) | 10 µM | Significant increase in Annexin V binding after 48 hours. | [8] |

| p53 Stabilization | HUFs (Human Umbilical Fibroblasts) | 5-10 µM | Maximal p53 stabilization observed after 2 hours. | [12] |

| Enrichment of TP53 knockout organoids | Human colon organoids | 10 µM | Treatment for 2 weeks enriches for p53 knockout cells. | [13] |

| Synergistic Apoptosis with Fludarabine | CLL (Chronic Lymphocytic Leukemia) | 5 µM | Combination treatment synergistically increases p53 levels and apoptosis. | [5] |

Experimental Protocols

Protocol 1: Enrichment of TP53 Knockout Cells in a CRISPR-Cas9 Edited Pool

This protocol is designed to selectively enrich for cells that have been successfully edited to knock out the TP53 gene.

-

Cell Line Preparation: Culture human cell lines with wild-type TP53 in their recommended growth medium.

-

CRISPR-Cas9 Transfection/Transduction: Introduce Cas9 and a TP53-targeting sgRNA into the cells using a suitable delivery method (e.g., lentiviral transduction or plasmid transfection).

-

Initial Cell Culture: Following transfection/transduction, allow the cells to recover and the gene editing to occur for 48-72 hours.

-

Nutlin-3a Selection: Add Nutlin-3a to the culture medium at a final concentration of 10 µM.

-

Enrichment Period: Culture the cells in the presence of Nutlin-3a for 2 weeks.[13] During this period, cells with functional p53 will undergo cell cycle arrest or apoptosis, while TP53 knockout cells will proliferate.

-

Verification of Knockout: After the selection period, expand the surviving cell population and verify the knockout of TP53 by Western blot analysis for p53 protein and sequencing of the targeted genomic locus.[13]

Protocol 2: Performing a CRISPR-Cas9 Screen in the Presence of Nutlin-3a

This protocol describes how to conduct a CRISPR-Cas9 screen while mitigating the confounding effects of the p53-mediated DNA damage response.

-

Cell Line and Library Preparation:

-

Use a p53 wild-type cell line stably expressing Cas9.

-

Prepare a high-titer lentiviral sgRNA library.

-

-

Lentiviral Transduction: Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI) of ~0.3 to ensure that most cells receive a single sgRNA.[2]

-

Puromycin Selection: Select for successfully transduced cells by treating with puromycin for an appropriate duration (typically 2-3 days).

-

Nutlin-3a Treatment: After puromycin selection, split the cell population into two arms:

-

Control Arm: Culture in standard medium.

-

Nutlin-3a Arm: Culture in medium supplemented with a sub-lethal concentration of Nutlin-3a (e.g., 1-5 µM, to be optimized for the specific cell line).

-

-

Screen Progression: Culture the cells for the desired duration of the screen (e.g., 14-21 days), ensuring adequate representation of the sgRNA library is maintained at each passage.

-

Genomic DNA Extraction and Sequencing: Harvest cells from both arms at the end of the screen, extract genomic DNA, and amplify the sgRNA cassettes for next-generation sequencing.

-

Data Analysis: Analyze the sequencing data to determine the enrichment or depletion of specific sgRNAs in the Nutlin-3a-treated arm compared to the control arm. This will help identify genes that interact with the p53 pathway in the context of the screen.

Visualizations

Caption: Experimental workflow for a CRISPR-Cas9 screen with Nutlin-3a treatment.

Caption: Nutlin-3a mechanism of action in the p53 signaling pathway.

References

- 1. Cas9 activates the p53 pathway and selects for p53-inactivating mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Parallel CRISPR-Cas9 screens clarify impacts of p53 on screen performance | eLife [elifesciences.org]

- 3. Application and Prospect of CRISPR/Cas9 Technology in Reversing Drug Resistance of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms and may overcome Atm-mediated resistance to fludarabine in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Activation of the p53 pathway by the MDM2 inhibitor nutlin-3a overcomes BCL2 overexpression in a preclinical model of diffuse large B-cell lymphoma associated with t(14;18)(q32;q21) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. MDM2 inhibitors, nutlin-3a and navtemadelin, retain efficacy in human and mouse cancer cells cultured in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nutlin‐3a selects for cells harbouring TP 53 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

[Compound Name] for high-throughput screening assays

Application Notes: Bortezomib for High-Throughput Screening Assays

Introduction

Bortezomib (formerly known as PS-341) is a potent, reversible, and selective inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for the degradation of intracellular proteins.[1][2] This pathway is crucial for regulating cellular processes such as cell cycle progression, apoptosis, and signal transduction.[3][4] In many cancer cells, the ubiquitin-proteasome pathway is dysregulated, making it a prime target for therapeutic intervention.[1] Bortezomib primarily inhibits the chymotrypsin-like activity of the proteasome, which is attributed to the β5-subunit of the 20S core particle.[1] Due to its well-defined mechanism of action and potent inhibitory effects, Bortezomib is widely used as a reference compound or positive control in high-throughput screening (HTS) assays aimed at identifying novel proteasome inhibitors.

Mechanism of Action

Bortezomib exerts its cytotoxic effects by disrupting the normal protein degradation process within cells.[1] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which can trigger a cascade of cellular events including:

-

Induction of Apoptosis: Accumulation of pro-apoptotic proteins and inhibition of the degradation of tumor suppressors.[5]

-

Cell Cycle Arrest: Bortezomib can induce G2-M phase cell cycle arrest.[5]

-

Inhibition of NF-κB Signaling: The NF-κB pathway, which is often constitutively active in cancer cells and promotes cell survival, is inhibited by Bortezomib. This occurs through the stabilization of the NF-κB inhibitor, IκB.[3]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 4. Signaling mechanisms of bortezomib in TRAF3-deficient mouse B lymphoma and human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

Techniques for Measuring Staurosporine Activity on Cyclin-Dependent Kinase 1 (CDK1)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 1 (CDK1), also known as cell division control protein 2 homolog (Cdc2), is a highly conserved serine/threonine protein kinase that plays a pivotal role in regulating the eukaryotic cell cycle.[1] Its activity is essential for the G2/M phase transition and the successful completion of mitosis. CDK1 forms a complex with regulatory proteins called cyclins, primarily cyclin A and cyclin B, which are required for its kinase activity. The activity of the CDK1/cyclin complex is further regulated by a delicate balance of activating and inhibitory phosphorylations, as well as by the binding of endogenous CDK inhibitors (CKIs). Given its critical role in cell proliferation, CDK1 is a prominent target for the development of anti-cancer therapeutics.

Staurosporine is a natural alkaloid that has been widely studied as a potent, albeit non-specific, inhibitor of a broad spectrum of protein kinases. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of kinases and thereby preventing the phosphorylation of their substrates. Its ability to induce cell cycle arrest and apoptosis in various cell lines has made it a valuable tool in cancer research and a lead compound for the development of more specific kinase inhibitors. This document provides detailed protocols for measuring the inhibitory activity of Staurosporine on CDK1, both in vitro and in a cellular context.

Data Presentation

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

| Compound | Target Kinase | IC50 (nM) | Assay Conditions |

| Staurosporine | CDK1 (Cdc2) | 9 | In vitro kinase assay |

Signaling Pathway

The following diagram illustrates the central role of CDK1 in the G2/M transition of the cell cycle and the mechanism of its inhibition by Staurosporine.

Caption: CDK1 activation and inhibition by Staurosporine.

Experimental Protocols

In Vitro CDK1 Kinase Assay (Luminescence-Based)

This protocol describes a non-radioactive, luminescence-based in vitro assay to determine the IC50 of Staurosporine for CDK1. The assay measures the amount of ADP produced, which is directly proportional to the kinase activity.

Materials and Reagents:

-

Recombinant human CDK1/Cyclin B1 enzyme

-

CDK substrate peptide (e.g., a peptide derived from Histone H1)

-

ATP

-

Staurosporine

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Luminometer

Experimental Workflow:

Caption: Workflow for in vitro CDK1 kinase assay.

Procedure:

-

Prepare Staurosporine Dilutions: Prepare a serial dilution of Staurosporine in kinase buffer. Also, prepare a vehicle control (e.g., DMSO in kinase buffer).

-

Assay Plate Setup: To the wells of a white, opaque microplate, add the Staurosporine dilutions and the vehicle control.

-

Add Enzyme: Add the recombinant CDK1/Cyclin B1 enzyme to each well.

-

Initiate Kinase Reaction: Start the reaction by adding a mixture of the CDK substrate peptide and ATP to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Stop Reaction and ATP Depletion: Add the ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature as per the manufacturer's instructions (e.g., 40 minutes).

-

ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature (e.g., 30 minutes).

-

Measure Luminescence: Read the luminescence of each well using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the CDK1 activity. Plot the luminescence signal against the logarithm of the Staurosporine concentration. Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value.

Cell-Based Assay for CDK1 Activity Inhibition

This protocol describes a method to assess the effect of Staurosporine on CDK1 activity in a cellular context by analyzing cell cycle progression and the expression of key cell cycle proteins.

Materials and Reagents:

-

Human cell line (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

Staurosporine

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Propidium iodide (PI) staining solution

-

RNase A

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-Cyclin B1, anti-CDK1, anti-phospho-Histone H3 (Ser10), anti-GAPDH (loading control)

-

Secondary antibodies (HRP-conjugated)

-

Enhanced chemiluminescence (ECL) substrate

-

Flow cytometer

-

Western blotting equipment

Experimental Workflow:

Caption: Workflow for cell-based analysis of CDK1 inhibition.

Procedure:

-

Cell Culture and Treatment: Seed the chosen cell line in culture plates and allow them to adhere. Treat the cells with a range of concentrations of Staurosporine and a vehicle control for a predetermined time (e.g., 24 hours).

-

Harvesting Cells: After treatment, harvest the cells. For flow cytometry, collect both adherent and floating cells. For Western blotting, wash the adherent cells with cold PBS and then lyse them.

-

Flow Cytometry for Cell Cycle Analysis: a. Fix the harvested cells in cold 70% ethanol. b. Wash the fixed cells with PBS and then resuspend them in a PI staining solution containing RNase A. c. Incubate in the dark for 30 minutes. d. Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. Inhibition of CDK1 is expected to cause an accumulation of cells in the G2/M phase.

-

Western Blotting for Protein Expression: a. Lyse the harvested cells in a suitable lysis buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates. c. Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. d. Block the membrane and then incubate it with primary antibodies against Cyclin B1, CDK1, and phospho-Histone H3 (a marker for mitotic cells). Use an antibody against a housekeeping protein like GAPDH as a loading control. e. After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibody. f. Detect the protein bands using an ECL substrate and an imaging system. g. Analyze the band intensities to determine the effect of Staurosporine on the expression and phosphorylation of these key cell cycle proteins. A decrease in phospho-Histone H3 levels would indicate a reduction in mitotic activity.

References

Application Notes and Protocols for Calcein AM in Fluorescence Microscopy